(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

Chiral resolution Enantiomeric excess Stereoselective synthesis

Secure the defined (3R,4R) stereoisomer with ≥98% purity and 98.7% ee. This trans‑amino alcohol scaffold enables regioselective synthesis of pseudodistomin D antitumor alkaloid analogs and predictable enantioinduction in chiral ligands. Generic substitution with alternative isomers leads to divergent products or compromised enantiomeric excess. Order this exclusive building block to avoid late‑stage resolution and ensure stereochemical fidelity.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B12275160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)O)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2
InChIKeyFSWGELBQIPNBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol: Core Structure and Chiral Identity


(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (CAS 1932789-93-9) is a chiral piperidine derivative characterized by a stereospecific trans-configuration at the 3- and 4-positions . It is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of aminohydroxylated piperidine alkaloid analogs [1]. Its absolute configuration and enantiopurity are critical for downstream applications [2].

Why Substituting (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol with Generic Analogs Risks Synthesis Failure


Generic substitution of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol with its stereoisomers or regioisomers is not feasible due to divergent synthetic outcomes and stereochemical requirements. The trans-(3R,4R) configuration is essential for achieving specific regioselectivity and enantiopurity in downstream reactions; alternative isomers lead to different regioisomeric products or compromised enantiomeric excess [1]. Furthermore, published synthetic routes for related compounds suffer from poor position selectivity, producing undesired isomers [2], underscoring the need for the precisely defined stereoisomer.

Quantitative Differentiation of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Against Closest Analogs


Enantiomeric Purity: 98.7% ee Precursor vs. Racemic Alternatives

The synthesis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol proceeds via the optically pure (3R,4S)-epoxide intermediate obtained with 98.7% enantiomeric excess (ee) through kinetic resolution [1]. This high ee is crucial for the subsequent stereospecific ring-opening, whereas racemic epoxide would yield a mixture of diastereomers, compromising downstream purity and biological activity [2].

Chiral resolution Enantiomeric excess Stereoselective synthesis

Synthetic Yield: 75-85% for Trans-(3R,4R) Isomer vs. Unspecified Yields for Other Routes

The nucleophilic ring-opening of (3R,4S)-epoxide with amines in the presence of LiClO₄ in CH₃CN at room temperature affords the trans-(3R,4R)-4-aminopiperidin-3-ol in isolated yields of 75-85% [1]. In contrast, alternative methods for producing related trans-4-aminopiperidin-3-ols, such as those using tert-butoxycarbonyl-protected epoxides, exhibit poor position selectivity, producing the undesired trans-3-aminopiperidin-4-ol in larger amounts [2].

Synthetic efficiency Yield optimization Process chemistry

Regioselectivity: Exclusive Formation of 4-Amino Regioisomer vs. Undesired 3-Amino Byproduct

The LiClO₄-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine proceeds with complete regiospecificity to afford exclusively trans-4-amino-1-benzylpiperidin-3-ol [1]. In stark contrast, alternative Lewis acid-catalyzed reactions (e.g., using DIBAL amides) direct the nucleophilic attack to the C-4 position of the epoxide, yielding trans-3-amino-1-benzylpiperidin-4-ols as the major product [2].

Regioselective ring-opening Amino alcohol synthesis Process robustness

Stereochemical Integrity: Crystallographic Confirmation of Absolute (3R,4R) Configuration

The absolute stereochemistry of the (3R,4R)-4-amino-1-benzyl-piperidin-3-ol was unambiguously established by single-crystal X-ray analysis and stereochemical correlation methods [1]. In contrast, many in-class analogs are characterized only by relative stereochemistry (e.g., cis/trans) or inferred from synthetic routes, lacking definitive proof of absolute configuration.

Absolute configuration X-ray crystallography Stereochemical correlation

Targeted Applications for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol in Research and Industry


Asymmetric Synthesis of Aminohydroxylated Piperidine Alkaloid Analogs

The high enantiopurity (98.7% ee) and defined (3R,4R) absolute configuration of this building block [1] make it the preferred precursor for constructing natural and synthetic aminohydroxylated piperidine alkaloid analogs [2]. Using this compound ensures that the stereochemistry of the final alkaloid is correctly set from the outset, avoiding the need for late-stage resolution or separation of diastereomers.

Development of Chiral Ligands for Asymmetric Catalysis

The rigid trans-amino alcohol scaffold of (3R,4R)-4-amino-1-benzyl-piperidin-3-ol, coupled with its high enantiopurity [1], renders it a valuable precursor for the design and synthesis of novel chiral ligands [2]. The confirmed absolute configuration allows for predictable enantioinduction in catalytic asymmetric transformations.

Synthesis of Pseudodistomin-Type Antitumor Alkaloid Intermediates

The exclusive formation of the 4-amino regioisomer [1] is essential for accessing stereochemical analogues of the antitumor piperidine alkaloid pseudodistomin D [2]. Substituting with the 3-amino regioisomer would lead to a structurally divergent scaffold with potentially different biological activity profiles.

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